Methyl 3-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]benzoate
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Overview
Description
METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE is a complex organic compound with a unique structure that includes a benzofuran moiety and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with a benzofuran derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid derivatives, while reduction can produce corresponding alcohols .
Scientific Research Applications
METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxybenzoyl chloride
- Methyl 3,4,5-trihydroxybenzoate
Uniqueness
METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE is unique due to its combination of a benzofuran moiety with multiple methoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H24O8 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 3-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C27H24O8/c1-30-23-11-18(12-24(31-2)26(23)32-3)25(28)21-15-35-22-9-8-19(13-20(21)22)34-14-16-6-5-7-17(10-16)27(29)33-4/h5-13,15H,14H2,1-4H3 |
InChI Key |
XFYMYDBRZPQOHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC4=CC(=CC=C4)C(=O)OC |
Origin of Product |
United States |
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